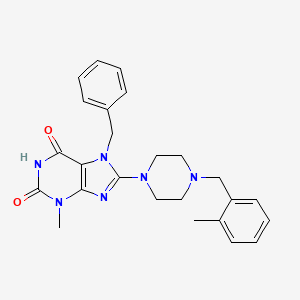

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a chemical compound that belongs to the family of thioimidazolines. It has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. This compound has shown promising results in various studies, and its synthesis method is relatively easy, making it an attractive target for further research.

Scientific Research Applications

Synthesis Techniques

Research has focused on developing efficient synthesis methods for compounds related to "1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one". For instance, Azimi et al. (2014) described a convenient synthesis approach for imidazo[2,1-b] benzothiazole derivatives starting from 4-propionyl-3-(4-substitutedphenylamino) isoxazol-5(2H)-one, highlighting a pathway to similar compounds through reactions with triethylamine in ethanol under reflux conditions (C. Azimi, Helal Tahazadeh, R. Kamari, 2014).

Anticancer Activity

Research by Rashid et al. (2012) synthesized benzimidazoles bearing an oxadiazole nucleus as anticancer agents, showcasing the potential therapeutic applications of structurally similar compounds. Their in vitro anticancer activity was screened at the National Cancer Institute (USA), with some compounds displaying significant growth inhibition activity (M. Rashid, A. Husain, Ravinesh Mishra, 2012).

Enzymatic Inhibition

Khodarahmi et al. (1998) investigated the enantioselectivity of benzofuran-2-yl-imidazol-1-yl alkanes as inhibitors of P450 AROM, an enzyme involved in steroid biosynthesis. Their findings contribute to understanding the interaction between similar compounds and enzymatic targets, which could inform the design of enzyme inhibitors (G. A. Khodarahmi, H. J. Smith, Paul J. Nicholls, M. Ahmadi, 1998).

Molecular Libraries and Structural Diversity

Roman (2013) discussed the generation of a structurally diverse library through alkylation and ring closure reactions starting from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, illustrating the versatility of similar compounds in creating a wide range of chemical entities for potential pharmacological applications (G. Roman, 2013).

Theoretical and Spectroscopic Analysis

Uppal et al. (2019) conducted a detailed theoretical and spectroscopic analysis of a similar compound, examining its optimized geometry, atomic charges, thermodynamic properties, and Fukui function. This kind of analysis aids in understanding the electronic and structural properties that contribute to the compound's reactivity and potential bioactivity (A. Uppal, Kamni, Y. Khajuria, 2019).

properties

IUPAC Name |

1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKLQGKSXOJCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B2773829.png)

![N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2773839.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2773842.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)

![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)